molecular formula C8H9BrO3S B1291984 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene CAS No. 90531-99-0

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene

Cat. No.: B1291984
CAS No.: 90531-99-0
M. Wt: 265.13 g/mol
InChI Key: XMGUUWRHYPQTHF-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-2-(methylsulfonyl)benzene. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction: Sulfone and sulfide derivatives are formed, respectively.

Scientific Research Applications

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form biaryl compounds . The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene is unique due to the presence of both a methoxy group and a methylsulfonyl group on the benzene ring. This combination of electron-donating and electron-withdrawing groups provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis and various applications .

Properties

IUPAC Name

4-bromo-1-methoxy-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGUUWRHYPQTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625052
Record name 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90531-99-0
Record name 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium 5-bromo-2-methoxybenzenesulfinate (1.99 g) in DMF (873 ml) was added iodomethane (32 ml). The reaction mixture turned yellow and was stirred at room temperature for 2 hours. The reaction was quenched by the addition of water (ca. 5 ml). The mixture was diluted with EtOAc and extracted with 5% LiCl (3×) and brine (1×). The organic layer was dried (Na2SO4/MgSO4) and filtered. The filtrate was concentrated and purified by silica gel column chromatography to give 1.62 g 4-bromo-1-methoxy-2-(methylsulfonyl)benzene as a white crystalline solid.
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
873 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

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